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Compound of Interest

Compound Name:
1-(3-Hydroxy-4-

iodophenyl)ethanone

Cat. No.: B11858398

Get Quote

Executive Summary & Structural Context
1-(3-Hydroxy-4-iodophenyl)ethanone represents a specific regiochemical challenge in

aromatic substitution. Unlike its more common isomer (4-hydroxy-3-iodoacetophenone), this

scaffold places the iodine atom para to the acetyl group and ortho to the hydroxyl group.

This specific arrangement creates a unique electronic environment:

Synergistic Directing Effects: The hydroxyl group (activator) and acetyl group (deactivator)

create competing electronic nodes, making definitive NMR assignment critical for

distinguishing it from regioisomers (e.g., the 6-iodo derivative).

Synthetic Utility: The C-I bond at position 4 is highly reactive for palladium-catalyzed cross-

couplings (Suzuki-Miyaura, Sonogashira), while the C-3 hydroxyl provides a handle for

etherification or esterification.

Molecular Fingerprint
Formula:
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MW: 262.04 g/mol [1]

Key Feature: The "Heavy Atom Effect" of Iodine significantly alters the 13C chemical shift of

the C-4 carbon, serving as the primary diagnostic peak.

Experimental Protocol: Synthesis & Isolation
Note: This protocol prioritizes regioselectivity for the 4-iodo position using 3-

hydroxyacetophenone as the starting material.

Reaction Workflow (DOT Visualization)
The following diagram outlines the critical path from starting material to isolated, characterized

product.

3-Hydroxyacetophenone
(Start)

Electrophilic Aromatic
Substitution (25°C, 12h)

Iodination System
(I2 / K2CO3 / H2O)

 Add dropwise

Quench
(Na2S2O3)

 Monitor TLC Extraction
(EtOAc / Brine)

Column Chromatography
(Hexane:EtOAc 4:1)

1-(3-Hydroxy-4-iodophenyl)
ethanone

 Yield ~75-85%

Click to download full resolution via product page

Caption: Step-by-step workflow for the regioselective iodination and isolation of the target

compound.

Methodology
Preparation: Dissolve 3-hydroxyacetophenone (1.0 eq) in water/methanol (1:1). Add

(1.1 eq) to deprotonate the phenol, enhancing the activating effect of the oxygen.

Iodination: Add

(1.05 eq) or
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dropwise. The phenoxide directs the electrophile primarily to the ortho and para positions
relative to the oxygen.

Regioselectivity Note: Position 6 (para to OH) is sterically accessible but sandwiched

between the acetyl and the ring edge. Position 4 (ortho to OH, para to Acetyl) is

electronically favorable and sterically viable. Position 2 is sterically crowded (between OH

and Acetyl).

Workup: Quench excess iodine with saturated aqueous sodium thiosulfate (

). The solution will turn from dark brown to pale yellow.

Purification: Acidify with 1M HCl to precipitate the product. Extract with Ethyl Acetate.[2][3][4]

Purify via silica gel chromatography (Hexane:EtOAc gradient) to separate the 4-iodo isomer

from the 6-iodo byproduct.

1H NMR Spectral Analysis
Solvent: DMSO-d6 (Recommended to observe the labile phenolic proton and prevent chemical

exchange). Frequency: 400 MHz or higher.

The 1H NMR spectrum is characterized by an AMX spin system (or ABX depending on

resolution) in the aromatic region and two distinct singlets.
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Signal (

ppm)
Multiplicity Integral Assignment

Structural
Logic

10.60 Singlet (br) 1H -OH (C3)

Deshielded

phenolic proton.

Broadening

indicates H-

bonding.

7.85
Doublet (

Hz)
1H H-5

Ortho to Iodine.

Deshielded by

the heavy atom's

proximity and

lack of

resonance

shielding from

OH (meta).

7.45
Singlet (d,

Hz)
1H H-2

Isolated proton

between Acetyl

and OH.

Deshielded by

Acetyl (ortho),

shielded by OH

(ortho). Appears

as a narrow

doublet due to

meta-coupling

with H-6.
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7.15
dd (

Hz)
1H H-6

Ortho to Acetyl,

Para to OH. The

OH group

donates electron

density

(resonance) to

this position,

shielding it

relative to H-5.

2.54 Singlet 3H -CH3

Methyl group of

the ketone.

Characteristic

shift for

acetophenones.

Interpretation & Causality
Regio-Assignment: The coupling constant of ~8.0 Hz between H-5 and H-6 confirms they are

ortho neighbors. This rules out the 2-iodo isomer (which would show meta coupling only) and

helps distinguish from the 6-iodo isomer (where protons would be at 2, 4, 5).

H-2 Isolation: The small coupling (

Hz) of H-2 confirms it has no immediate neighbors, placing it between the substituents at
positions 1 and 3.

13C NMR Spectral Analysis
Solvent: DMSO-d6. Frequency: 100 MHz.

The 13C spectrum contains the most definitive proof of structure due to the Heavy Atom Effect

of iodine.

The Heavy Atom Effect (Relativistic Shielding)
Normally, electronegative substituents (F, Cl, Br) deshield the attached carbon (move it

downfield, >120 ppm). Iodine is unique. Due to large spin-orbit coupling (relativistic effects), the
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iodine nucleus shields the attached carbon significantly, often pushing it upfield to 80–100 ppm.

Signal (

ppm)
Type Assignment Diagnostic Note

197.2 C=O C-Acetyl
Typical ketone

carbonyl shift.

157.8 C_quat C-3 (C-OH)

Deshielded by direct

oxygen attachment

(Ipso effect).

138.5 C_quat C-1 Ipso to Acetyl.

139.2 CH C-5 Ortho to Iodine.

129.5 CH C-6 Ortho to Acetyl.

114.3 CH C-2
Ortho to OH (Shielded

by resonance).

93.5 C_quat C-4 (C-I)

CRITICAL PEAK.

Highly shielded due to

Iodine Heavy Atom

Effect.

26.8 CH3 -CH3 Acetyl methyl group.

Structural Validation Logic
To ensure the synthesized compound is the correct isomer, follow this logic pathway.
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Obtain 13C NMR Spectrum

Check Carbon Shift at ~90-100 ppm

Is peak present?

Iodine is attached to Ring

Yes

Check for starting material
or loss of Iodine

No

Analyze 1H NMR Coupling
(H-5 and H-6)

Is J ~ 8.0 Hz observed?

Ortho Protons Present
(Confirms 4-Iodo Regiochem)

Yes

Likely 2-Iodo or 6-Iodo isomer

No

Click to download full resolution via product page

Caption: Decision tree for validating the 1-(3-Hydroxy-4-iodophenyl)ethanone structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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